A Technical Guide to the Preliminary Investigation of Carbon-Fluorine Bond Strength in 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one
A Technical Guide to the Preliminary Investigation of Carbon-Fluorine Bond Strength in 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one
Abstract: The carbon-fluorine (C-F) bond is a cornerstone of modern medicinal chemistry, imparting unique pharmacological properties to a vast array of therapeutic agents. Its exceptional strength, however, presents significant challenges during metabolic profiling and drug degradation studies. This technical guide outlines a comprehensive preliminary investigation into the C-F bond strength of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one. We present a synergistic approach, combining computational and experimental methodologies to provide a robust and multi-faceted understanding of this critical chemical bond. This document serves as a practical framework for researchers engaged in the development of fluorinated drug candidates.
A Note on Chemical Identification: Initial searches for CAS number 1443335-87-2 did not yield a definitive chemical structure. However, the structurally similar compound, 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one , is registered under the closely related CAS number 1443335-86-1[1]. Given the high probability of a typographical error or the substance being a related isomer, this guide will proceed under the well-founded assumption that the molecule of interest is 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one. All subsequent analyses are based on this structure.
Part 1: The Strategic Importance of C-F Bond Strength in Drug Development
The introduction of fluorine into drug candidates is a widely employed strategy to modulate metabolic stability, lipophilicity, and binding affinity. The C-F bond is the strongest single bond in organic chemistry, with bond dissociation energies (BDEs) that can exceed 130 kcal/mol[2]. This inherent stability can render molecules resistant to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging their half-life in vivo.
However, this same stability can be a double-edged sword. An overly robust C-F bond may lead to the accumulation of the parent drug or its fluorinated metabolites, raising potential toxicity concerns. Conversely, unexpected C-F bond cleavage can lead to the formation of reactive intermediates. Therefore, a preliminary yet thorough investigation of the C-F bond strength in a new chemical entity (NCE) like 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one is not merely an academic exercise but a critical step in preclinical risk assessment.
The subject molecule, a fluorinated phenyl ketone, presents an interesting case study. The electronic environment of the C-F bond is influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl group on the aromatic ring. Understanding the interplay of these substituents is key to predicting the bond's behavior in a biological system.
| Property | Value | Source |
| IUPAC Name | 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one | - |
| CAS Number | 1443335-86-1 | [1] |
| Molecular Formula | C11H13FO2 | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Canonical SMILES | CC(C)C(=O)C1=C(C=C(F)C=C1)OC | - |
Part 2: Computational Investigation of C-F Bond Dissociation Energy (BDE)
A computational approach offers a rapid and cost-effective means to estimate the C-F bond strength. Density Functional Theory (DFT) has emerged as a powerful tool for predicting BDEs with a reasonable balance of accuracy and computational cost[3][4].
Rationale for Method Selection
The choice of DFT functional and basis set is critical for obtaining reliable results. For C-F BDEs, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, such as the M06-2X functional, have demonstrated good performance[3][4]. These are often paired with a triple-zeta quality basis set that includes diffuse functions, like aug-cc-pVTZ, to accurately describe the electronic structure of both the parent molecule and the resulting radicals[5].
Step-by-Step Computational Protocol
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Structure Optimization:
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Construct the 3D structure of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one.
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Perform a full geometry optimization and frequency calculation using the M06-2X functional and the 6-31+G(d) basis set to find the lowest energy conformation. The absence of imaginary frequencies confirms a true energy minimum.
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Radical Generation and Optimization:
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Generate the two radical species resulting from the homolytic cleavage of the C-F bond: the 4-carbonyl-3-methoxyphenyl-2-methylpropyl radical and a fluorine radical.
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Optimize the geometry of the aryl radical using the same level of theory (M06-2X/6-31+G(d)).
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Single-Point Energy Calculations:
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Perform higher-accuracy single-point energy calculations on the optimized geometries of the parent molecule and the two radicals. For this, the more robust M06-2X/aug-cc-pVTZ level of theory is recommended[5].
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BDE Calculation:
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The BDE is calculated as the difference in the total electronic energies of the products (radicals) and the reactant (parent molecule):
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BDE = [E(Aryl Radical) + E(Fluorine Radical)] - E(Parent Molecule)
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Zero-point vibrational energy (ZPVE) corrections from the frequency calculations should be included for a more accurate BDE value.
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Figure 1: Computational workflow for BDE calculation.
Part 3: Experimental Approaches to C-F Bond Stability
While computational methods provide a valuable estimate, experimental validation is crucial. A variety of techniques can be employed to probe the stability of the C-F bond under different conditions.
Mass Spectrometry-Based Collision-Induced Dissociation (CID)
Mass spectrometry is a powerful tool for examining bond strengths by observing fragmentation patterns. By subjecting the protonated molecule to CID, we can determine the energy required to induce fragmentation, providing a qualitative and sometimes semi-quantitative measure of bond stability.
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Sample Preparation: Prepare a 1 mg/mL solution of 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one in a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid).
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Instrumentation: Use a triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.
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MS1 Analysis: Infuse the sample and acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]+.
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MS2 Analysis (CID):
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Isolate the [M+H]+ ion in the first quadrupole.
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Subject the isolated ion to collisions with an inert gas (e.g., argon) in the second quadrupole (collision cell) at varying collision energies.
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Scan the third quadrupole to detect the resulting fragment ions.
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Data Analysis:
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Monitor for the loss of HF (a neutral loss of 20 Da) or a fluorine radical (a loss of 19 Da), which would indicate C-F bond cleavage.
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The collision energy at which these fragments appear provides an indication of the bond's lability. A higher collision energy required for fragmentation suggests a stronger bond.
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Figure 2: Experimental workflow for CID-MS analysis.
Forced Degradation Studies
Forced degradation studies expose the drug candidate to harsh conditions (e.g., heat, strong acid/base, oxidation) to identify potential degradation pathways. Monitoring for the release of fluoride ions can serve as a direct measure of C-F bond cleavage.
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Stress Conditions: Prepare solutions of the compound and subject them to various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2O2, thermal stress at 80°C) for a defined period (e.g., 24 hours).
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Sample Analysis:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples.
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Analyze the samples for the presence of free fluoride ions using a fluoride ion-selective electrode (ISE).
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Data Interpretation: An increase in the fluoride ion concentration compared to a control sample indicates C-F bond scission. The conditions under which this occurs provide insight into the bond's stability profile.
Part 4: Data Synthesis and Interpretation
The true strength of this preliminary investigation lies in the integration of computational and experimental data.
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Correlation: Does the computationally predicted BDE correlate with the experimental observations? For instance, a high calculated BDE should correspond to a higher collision energy required for fragmentation in CID-MS and greater resistance to degradation in forced degradation studies.
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Discrepancies: If discrepancies arise, they can be highly informative. For example, if CID-MS shows facile C-F bond cleavage despite a high calculated BDE, it might suggest a complex fragmentation mechanism (e.g., a rearrangement) that is not captured by the simple homolytic cleavage model.
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Contextualization: The results should be contextualized within the broader landscape of drug metabolism. The electronic environment of the C-F bond in 1-(4-Fluoro-2-methoxyphenyl)-2-methylpropan-1-one, with its competing electronic effects, will likely result in a BDE that is lower than that of a simple fluoroalkane but still substantial. Comparing the findings to known fluorinated drugs can provide valuable benchmarks.
Conclusion
A proactive, multi-pronged investigation into the C-F bond strength of a new fluorinated drug candidate is an essential component of modern drug development. By combining the predictive power of computational chemistry with the empirical evidence from experimental techniques like mass spectrometry and forced degradation studies, researchers can build a comprehensive understanding of this critical bond. This knowledge enables more informed decisions regarding candidate selection, lead optimization, and the design of subsequent in-depth metabolic studies, ultimately contributing to the development of safer and more effective medicines.
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